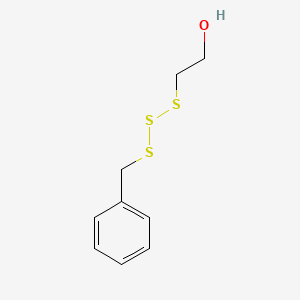

Benzyl-2-hydroxyethyl-trisulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl-2-hydroxyethyl-trisulfide is an organic compound with the molecular formula C9H12OS3 It is a trisulfide derivative, meaning it contains three sulfur atoms in its structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyl-2-hydroxyethyl-trisulfide can be synthesized through the reaction of benzyl chloride with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the formation of the trisulfide linkage facilitated by the presence of a suitable oxidizing agent .

Industrial Production Methods

Industrial production of benzyl 2-hydroxyethyl trisulfide involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for various applications .

Análisis De Reacciones Químicas

Chemical Reactions of Benzyl-2-hydroxyethyl-trisulfide

This compound is a compound characterized by its trisulfide functional group, which significantly influences its chemical reactivity and potential applications in various fields such as organic synthesis and medicinal chemistry. This article provides a comprehensive analysis of the chemical reactions involving this compound, supported by research findings and data tables.

1.2.1. Redox Reactions

This compound can undergo redox reactions due to the presence of sulfur atoms, which can be oxidized or reduced:

-

Oxidation : The trisulfide can be oxidized to form sulfonic acids or sulfoxides under strong oxidizing conditions.

-

Reduction : In the presence of reducing agents like thiols or metal hydrides, the trisulfide bond can be cleaved to yield thiosulfinate or thiol derivatives.

1.2.2. Nucleophilic Substitution Reactions

The compound can participate in nucleophilic substitution reactions where the sulfur atoms serve as leaving groups:

-

Reactivity with Halogens : this compound reacts with halogenating agents (e.g., bromine, iodine) to form halogenated products. For instance, treatment with bromine can yield benzyl bromide and thiosulfinate byproducts.

1.2.3. Formation of Thiosulfinates

A notable reaction involves the formation of thiosulfinates when this compound is treated with electrophiles:

-

Mechanism : The reaction proceeds via an initial nucleophilic attack by the hydroxyethyl group on an electrophile, followed by the loss of a sulfur atom as a thiosulfinate.

1.3. Data Table of Reaction Conditions and Products

| Reaction Type | Reagent Used | Conditions | Products |

|---|---|---|---|

| Oxidation | H2O2 | Acetic acid medium | Sulfonic acid, sulfoxides |

| Nucleophilic substitution | Br2 | Room temperature | Benzyl bromide, thiosulfinate |

| Thiosulfinate formation | Electrophiles | Basic conditions | Thiosulfinates |

1.4. Research Findings

Recent studies have highlighted the significance of this compound in biological systems due to its ability to release hydrogen sulfide (H2S), which has implications in pharmacology and biochemistry:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Benzyl-2-hydroxyethyl-trisulfide (C9H12OS3) is characterized by its trisulfide moiety, which contributes to its unique biological activities. The molecular weight is approximately 232.4 g/mol, and it can be represented by the following structural formula:Structure C1=CC=C(C=C1)CSSSCCO

Antioxidant Properties

This compound has demonstrated significant antioxidant properties, making it a candidate for drug development aimed at treating oxidative stress-related diseases. Oxidative stress is implicated in various conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The compound's ability to donate hydrogen sulfide (H2S) has been shown to ameliorate cellular oxidative stress by restoring reactive oxygen species (ROS) levels to baseline values in treated cells .

Drug Development

The compound's H2S donating capability positions it as a potential therapeutic agent in drug formulations targeting diseases characterized by oxidative stress. Research indicates that trisulfide-based compounds can enhance cellular viability and promote protective signaling pathways . The incorporation of this compound into drug delivery systems may improve the efficacy of treatments for conditions such as ischemia-reperfusion injury and neurodegeneration .

Polymer Chemistry

This compound has been utilized in the synthesis of novel polymeric materials that exhibit H2S releasing properties. These polymers are designed to release H2S upon interaction with cellular thiols, providing a controlled release mechanism that can be beneficial in biomedical applications. Studies have shown that these materials maintain good cell viability while effectively delivering H2S to combat oxidative stress .

In Vitro Studies

Research conducted on human embryonic kidney (HEK293) cells demonstrated that polymers containing this compound were well-tolerated at concentrations up to 0.25 mg/ml, with no significant cytotoxic effects observed . The ability of these polymers to restore normal cellular function after exposure to oxidative agents highlights their potential therapeutic utility.

Clinical Implications

The application of this compound in clinical settings is supported by its favorable safety profile and effectiveness in reducing oxidative damage in preclinical models. For instance, studies have indicated that compounds containing this trisulfide moiety can significantly lower markers of oxidative stress in animal models of disease .

Mecanismo De Acción

The mechanism of action of benzyl 2-hydroxyethyl trisulfide involves its interaction with cellular targets and pathways. In biological systems, the compound can modulate signal transduction pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to various cellular responses, including apoptosis and differentiation .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to benzyl 2-hydroxyethyl trisulfide include:

Dibenzyl trisulfide: Another trisulfide derivative with potential anticancer properties.

Benzyl disulfide: A related compound with two sulfur atoms in its structure.

2-Hydroxyethyl disulfide: A disulfide derivative with similar functional groups.

Uniqueness

Benzyl-2-hydroxyethyl-trisulfide is unique due to its specific combination of benzyl and hydroxyethyl groups, which confer distinct chemical and biological properties.

Propiedades

Número CAS |

40096-00-2 |

|---|---|

Fórmula molecular |

C9H12OS3 |

Peso molecular |

232.4 g/mol |

Nombre IUPAC |

2-(benzyltrisulfanyl)ethanol |

InChI |

InChI=1S/C9H12OS3/c10-6-7-11-13-12-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Clave InChI |

FIVPAKSKYSKSSO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSSSCCO |

SMILES canónico |

C1=CC=C(C=C1)CSSSCCO |

Sinónimos |

benzyl-2-hydroxyethyl-trisulfide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.